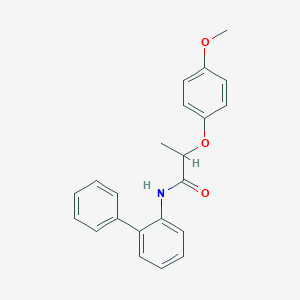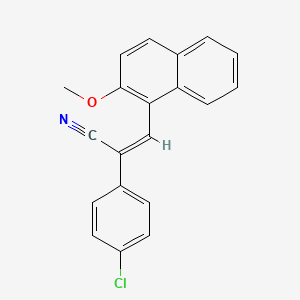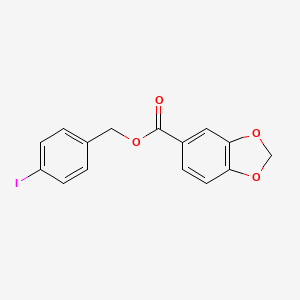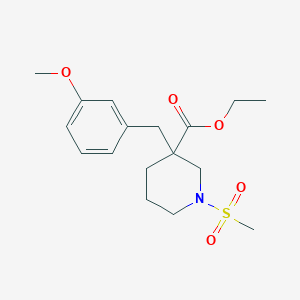
3-(3-methoxyphenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole
Übersicht
Beschreibung
3-(3-methoxyphenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole, also known as MPTP, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPTP is a pyrazoline derivative that has been shown to exhibit a range of biological and pharmacological effects, making it a promising candidate for use in a variety of research fields.
Wirkmechanismus
The mechanism of action of 3-(3-methoxyphenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is not fully understood, but it is believed to act as a prodrug, undergoing metabolic conversion to MPP+ (1-methyl-4-phenylpyridinium), which is a potent neurotoxin that selectively targets dopaminergic neurons. MPP+ is taken up by dopamine transporters and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has a range of biochemical and physiological effects, including the selective destruction of dopaminergic neurons in the substantia nigra, leading to the development of Parkinsonism in animal models. 3-(3-methoxyphenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has also been shown to induce oxidative stress and inflammation, which may contribute to its neurotoxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3-methoxyphenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole in scientific research is its ability to selectively destroy dopaminergic neurons, making it a valuable tool for studying the mechanisms underlying Parkinson's disease. However, 3-(3-methoxyphenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole also has a number of limitations, including its potential toxicity and variability in its effects across different animal models.
Zukünftige Richtungen
There are a number of future directions for research on 3-(3-methoxyphenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole, including the development of new animal models and the investigation of potential treatments for Parkinson's disease. Other potential areas of research include the use of 3-(3-methoxyphenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole as a tool for studying the role of dopaminergic neurons in other neurological disorders, as well as the exploration of its potential applications in other fields, such as cancer research and drug development.
In conclusion, 3-(3-methoxyphenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is a promising compound that has been studied extensively for its potential applications in scientific research. Its ability to selectively destroy dopaminergic neurons has made it a valuable tool for studying Parkinson's disease, and its range of biological and pharmacological effects make it a promising candidate for use in a variety of other research fields. While there are still many unanswered questions about the mechanisms underlying its effects, continued research on 3-(3-methoxyphenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is likely to yield valuable insights into both the biology of Parkinson's disease and the broader field of neuroscience.
Wissenschaftliche Forschungsanwendungen
3-(3-methoxyphenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. One of the most well-known applications of 3-(3-methoxyphenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is its use as a neurotoxin in animal models of Parkinson's disease, where it has been shown to selectively destroy dopaminergic neurons in the substantia nigra. This has led to the development of 3-(3-methoxyphenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole-induced Parkinsonism as a model for studying the disease and testing potential treatments.
Eigenschaften
IUPAC Name |
5-(3-methoxyphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-20-12-6-3-5-11(9-12)13-10-14(15-7-4-8-21-15)17(16-13)22(2,18)19/h3-9,14H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRVEOJTZWRRTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795985 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{3-[2-(4-chlorophenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B4106157.png)
![4-[(5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B4106162.png)

![N-cyclohexyl-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4106169.png)
![N,N-diethyl-4-methoxy-3-{[(3-nitrophenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B4106177.png)

![1-[2-(4-methoxyphenoxy)propanoyl]azepane](/img/structure/B4106194.png)




![N-(2-methoxyethyl)-2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B4106236.png)
![7-(2-chloro-6-fluorophenyl)-5-(2-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4106239.png)